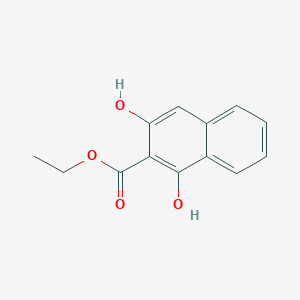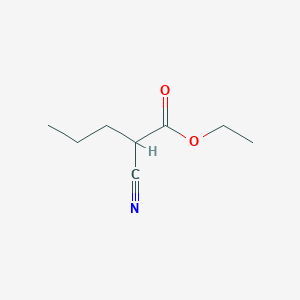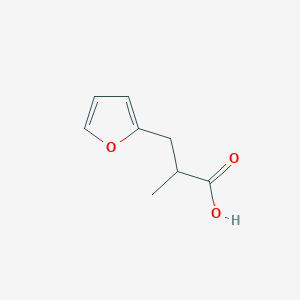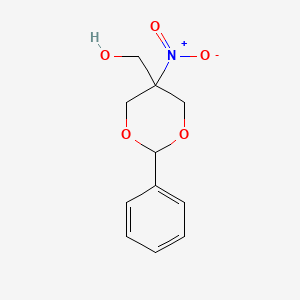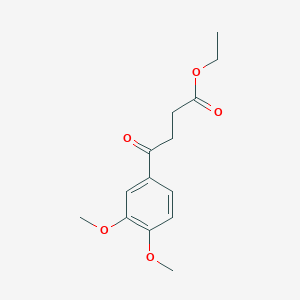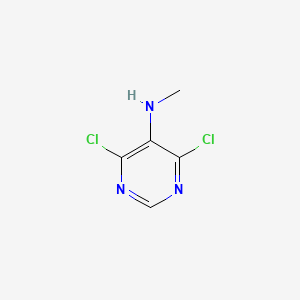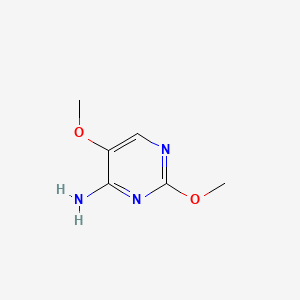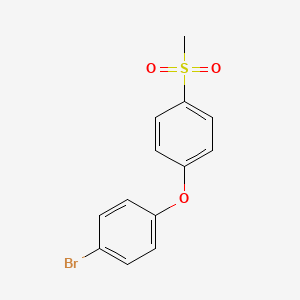
Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Overview
Description
“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” is a chemical compound with the molecular formula C13H11BrO3S . It is also known by other names such as “1-(4-bromophenoxy)-4-methanesulfonylbenzene” and "1-(4-bromophenoxy)-4-methylsulfonylbenzene" .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” consists of a benzene ring with a bromine atom and a phenoxy group attached at the 1 and 4 positions, respectively. The phenoxy group is further substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” has a molecular weight of 327.20 g/mol . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 51.8 Ų .Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Enzyme Inhibition : Benzene derivatives including 1-bromo-4-(4-(methylsulfonyl)phenoxy)- have been synthesized and tested for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II. These compounds have shown promising inhibition capabilities, indicating potential for further research in enzyme-related therapies or studies (Bayrak et al., 2019).
Chemical Synthesis and Optimization
- Synthesis of Derivatives : Efficient methods have been developed for the synthesis of (prop-2-ynyloxy) benzene derivatives, including those involving bromophenol groups. These methods provide high yields and are important for the production of various compounds used in different scientific applications (Batool et al., 2014).
- Fluorescent Molecule Synthesis : Research into the synthesis of fluorescent molecules, such as those based on 1,8-naphthalic anhydride, includes using bromobenzene derivatives. These studies contribute to the understanding of fluorescence in various solvents, providing insights into the development of new materials for imaging applications (Al‐Aqar, 2020).
Antioxidant Activity
- Natural Antioxidants from Marine Algae : Bromophenols isolated from marine red algae, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, have been studied for their antioxidant activity. These compounds exhibit strong radical scavenging abilities, suggesting their potential use as natural antioxidants in various applications (Li et al., 2011).
Thermodynamic Studies
- Solubility and Thermodynamic Functions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic functions have been studied, providing critical data for the compound's purification and application in different chemical processes (Xu et al., 2016).
Fluorescence and Luminescence Studies
- Green Fluorophores Development : Benzene derivatives like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene have been developed as green fluorophores. These compounds exhibit high emission, photostability, and are suitable for various imaging applications due to their solvent- and pH-independent fluorescence (Beppu et al., 2015).
PTP1B Inhibitors Synthesis
- Synthesis of Bromophenols as PTP1B Inhibitors : Synthesizing bromophenols, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, as inhibitors for the protein tyrosine phosphatase 1B (PTP1B) has been explored. These compounds have moderate inhibitory activities, suggesting potential for further development in therapeutic applications (Guo et al., 2011).
properties
IUPAC Name |
1-(4-bromophenoxy)-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBNWJHJAXJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232483 | |
| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
CAS RN |
83642-28-8 | |
| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

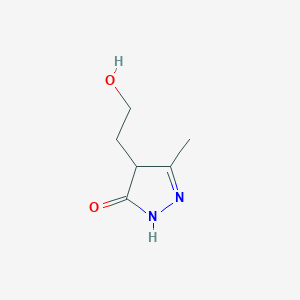
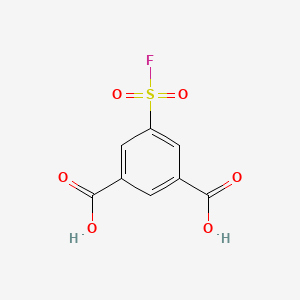
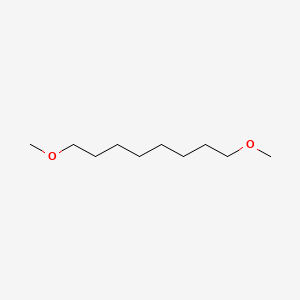
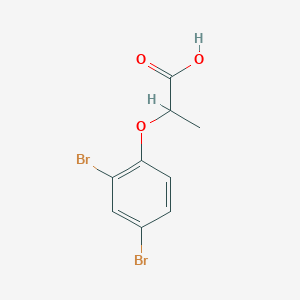
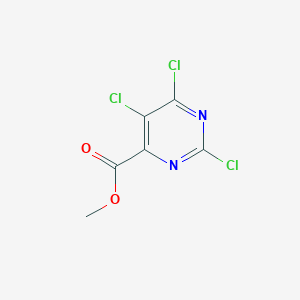
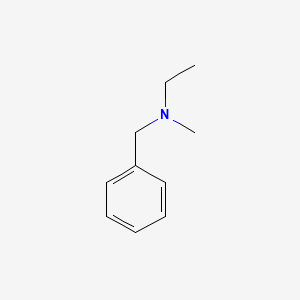
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
